N-(5-methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide
Description
N-(5-Methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide is a thiazole-containing amide derivative characterized by a 5-methyl-substituted thiazole core linked to a 4-phenoxybutanamide group. Thiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The phenoxy moiety may enhance solubility compared to purely hydrophobic substituents, while the methyl group at the thiazole’s 5-position could influence metabolic stability and target binding .
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-15-14(19-11)16-13(17)8-5-9-18-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
InChI Key |
MWHQQWNHUURCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thiazole vs. Thiadiazole vs. Oxadiazole Derivatives
- Thiazole Derivatives : The target compound shares structural similarity with antimicrobial agents like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where the thiazole ring is critical for PFOR enzyme inhibition .
- Thiadiazole Derivatives: describes 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide (Y204-6533), which replaces the thiazole with a thiadiazole ring.
- Oxadiazole Derivatives : Compounds like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamide () show anticancer activity, highlighting how oxadiazole substitution modulates bioactivity .
Substituent Effects
- Phenoxy vs. Phenyl Groups: The phenoxy group in the target compound may confer better solubility than the phenyl group in Y204-6533 () due to the ether oxygen’s polarity .
- Methyl vs. Chloro Substituents : The 5-methyl group in the target compound contrasts with the 5-chloro substituent in ’s antimicrobial agent. Methyl groups typically enhance metabolic stability, whereas chloro groups may increase electronegativity and binding affinity .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical Properties
Key Research Findings and Structure-Activity Relationships (SAR)
- Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) often exhibit higher thermal stability (e.g., compound 8a in has a melting point of 290°C) but may suffer from poor solubility due to planar aromatic systems .
- Substituent Impact: Phenoxy Groups: Enhance solubility and may improve bioavailability compared to phenyl or halogenated analogs . Methyl vs. Chloro: Methyl groups (as in the target compound) reduce electronegativity but improve metabolic stability, whereas chloro groups () enhance binding to enzymes like PFOR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
